molecular formula C9H13N5 B13078887 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13078887
M. Wt: 191.23 g/mol
InChI Key: SFQMKHKIUBEFLP-UHFFFAOYSA-N
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Description

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 5-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3-carbaldehyde
  • 5-Methyl-1H-pyrazol-4-amine
  • 1,2,3-Triazole derivatives

Uniqueness

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-7-9(10)5-11-14(7)6-8-3-4-13(2)12-8/h3-5H,6,10H2,1-2H3

InChI Key

SFQMKHKIUBEFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=NN(C=C2)C)N

Origin of Product

United States

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